
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a dimethyl group, a phenoxyheptyl chain, and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyheptyl Chain: The phenoxyheptyl chain can be synthesized through a nucleophilic substitution reaction where a phenol reacts with a heptyl halide under basic conditions.
Attachment to the Benzene Ring: The phenoxyheptyl chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, where methanol reacts with the benzene ring in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dichloro-: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
197587-20-5 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-(2-methyl-8-phenoxyoctan-2-yl)benzene |
InChI |
InChI=1S/C23H32O3/c1-23(2,19-16-21(24-3)18-22(17-19)25-4)14-10-5-6-11-15-26-20-12-8-7-9-13-20/h7-9,12-13,16-18H,5-6,10-11,14-15H2,1-4H3 |
Clave InChI |
SBAGYAGEXZBHHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCOC1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

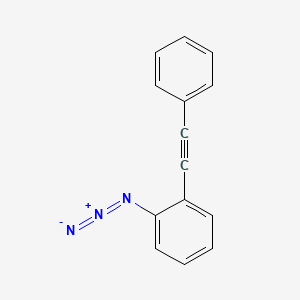
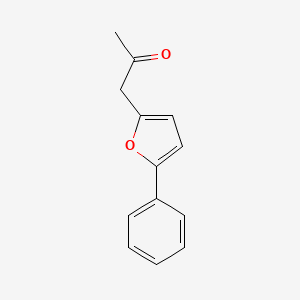
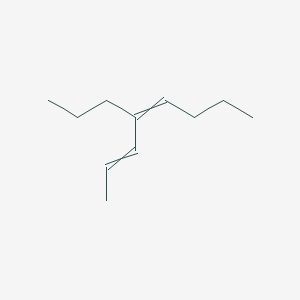
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
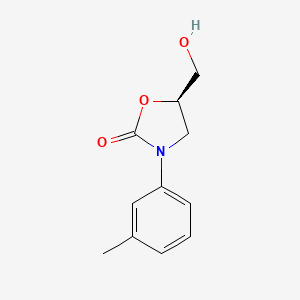
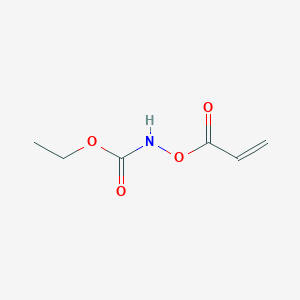
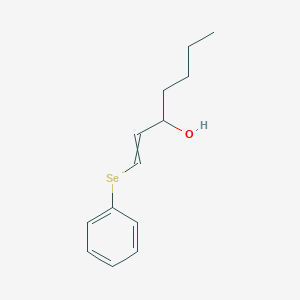
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


